4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride
Overview
Description
“4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It has a molecular weight of 304.3 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22ClNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H
. This indicates the presence of a piperidine ring, an isopropyl group, and a chlorophenol group in the molecule.
Scientific Research Applications
Metabolic Activity in Obese Rats
4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride has shown significant metabolic activity in obese rats. Chronic administration of this compound leads to reduced food intake and weight gain in these animals, suggesting its potential use in obesity research. An increase in the concentration of free fatty acids was observed in obese rats treated with this compound for 12 days (Massicot, Steiner, & Godfroid, 1985).
Effects on Feeding Behavior and Energy Expenditure
This compound has been tested for its effects on feeding behavior, particularly in its capacity to affect the satiety center. It shows potential as a non-amphetamine substance with low toxicity and without psychotropic activity, reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984). Additionally, it can increase energy expenditure in rats by increasing resting oxygen consumption and chronically elevating energy expenditure, which is associated with reduced body weight gain and food intake (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Spectral Characterization and Pharmacological Activity
Spectral characterization studies have identified various degradation impurities in related compounds, contributing to a better understanding of the chemical properties and stability of such piperidine derivatives (Munigela et al., 2008). Other studies have synthesized and evaluated the pharmacological activities of similar piperidine derivatives, highlighting their potential in various therapeutic applications (Rameshkumar et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-[(2-chloro-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11(2)13-3-4-15(14(16)9-13)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHTYJGQIJTJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride | |
CAS RN |
1220019-92-0 | |
Record name | Piperidine, 4-[[2-chloro-4-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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